molecular formula C118H174N38O26 B12378522 Azemiopsin

Azemiopsin

Cat. No.: B12378522
M. Wt: 2540.9 g/mol
InChI Key: NIBSYIZDOHIVIG-IWLBDMKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Azemiopsin can be synthesized through peptide synthesis, a method that allows for the precise assembly of amino acids in a specific sequence . The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Azemiopsin primarily interacts with nicotinic acetylcholine receptors, inhibiting their function . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution due to its stable polypeptide structure. Instead, its activity is based on its ability to bind to specific receptor sites, blocking the action of acetylcholine. Common reagents and conditions used in these interactions include acetylcholine and calcium ions, which are essential for assessing the inhibitory effects of this compound . The major product formed from these interactions is the inhibited receptor complex, which prevents muscle contraction .

Properties

Molecular Formula

C118H174N38O26

Molecular Weight

2540.9 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C118H174N38O26/c119-41-7-5-25-74(139-104(170)86-33-15-49-151(86)112(178)82(56-66-61-135-72-24-4-2-22-69(66)72)147-98(164)79(55-65-60-134-71-23-3-1-21-68(65)71)145-100(166)81(59-93(123)158)144-96(162)70(121)58-95(160)161)109(175)154-52-18-36-89(154)114(180)153-51-17-35-88(153)106(172)146-80(57-67-62-130-64-137-67)99(165)138-73(39-40-92(122)157)97(163)136-63-94(159)148-46-12-30-83(148)101(167)141-78(29-11-45-133-118(128)129)110(176)155-53-19-37-90(155)113(179)152-50-16-34-87(152)105(171)143-77(28-10-44-132-117(126)127)108(174)150-48-14-32-85(150)103(169)142-76(27-9-43-131-116(124)125)107(173)149-47-13-31-84(149)102(168)140-75(26-6-8-42-120)111(177)156-54-20-38-91(156)115(181)182/h1-4,21-24,60-62,64,70,73-91,134-135H,5-20,25-59,63,119-121H2,(H2,122,157)(H2,123,158)(H,130,137)(H,136,163)(H,138,165)(H,139,170)(H,140,168)(H,141,167)(H,142,169)(H,143,171)(H,144,162)(H,145,166)(H,146,172)(H,147,164)(H,160,161)(H,181,182)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1

InChI Key

NIBSYIZDOHIVIG-IWLBDMKOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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